molecular formula C19H11F4N3O2 B4035353 N2,N6-bis(3,4-difluorophenyl)pyridine-2,6-dicarboxamide

N2,N6-bis(3,4-difluorophenyl)pyridine-2,6-dicarboxamide

Cat. No.: B4035353
M. Wt: 389.3 g/mol
InChI Key: MGXHXLRHROPJMR-UHFFFAOYSA-N
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Description

“N,N’-bis(3,4-difluorophenyl)-2,6-pyridinedicarboxamide” is a complex organic compound. It contains two 3,4-difluorophenyl groups attached to a 2,6-pyridinedicarboxamide core . The presence of fluorine atoms and amide groups could potentially give this compound interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two 3,4-difluorophenyl groups and a 2,6-pyridinedicarboxamide core . The fluorine atoms could potentially influence the electronic properties of the molecule, while the amide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the fluorine atoms and the amide groups . The fluorine atoms are highly electronegative, which could make the compound reactive towards nucleophiles . The amide groups could potentially participate in various reactions, such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of fluorine atoms could potentially increase the compound’s stability and lipophilicity . The amide groups could allow for hydrogen bonding, which could influence the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Characterization of Aromatic Polyamides

The scientific landscape around N,N'-bis(3,4-difluorophenyl)-2,6-pyridinedicarboxamide often touches upon its utility in synthesizing and characterizing new polymeric materials. A study by Hsiao et al. (1999) elaborates on the synthesis of new diphenylfluorene-based aromatic polyamides, revealing their potential in creating materials with high thermal stability and good solubility in organic solvents. This research indicates the broader applicability of compounds related to N,N'-bis(3,4-difluorophenyl)-2,6-pyridinedicarboxamide in the development of high-performance materials for various industrial applications (Hsiao, Yang, & Lin, 1999).

Metal-Organic Frameworks and Supramolecular Chemistry

In the realm of supramolecular chemistry, Mishra et al. (2014) constructed tetracationic hetero-bimetallacycles from a ligand structurally similar to N,N'-bis(3,4-difluorophenyl)-2,6-pyridinedicarboxamide, showcasing its use in forming complexes with anticancer properties. This underscores the compound's significance in medicinal chemistry, particularly in designing new therapeutic agents with enhanced efficacy against various cancer cell lines (Mishra et al., 2014).

Photophysical and Electrochemical Applications

Further extending its application scope, the structural characteristics of N,N'-bis(3,4-difluorophenyl)-2,6-pyridinedicarboxamide-like compounds lend themselves to the study of luminescence. Hua et al. (2012) explored the photophysical properties of tris lanthanide(III) complexes formed with enantiomers of a related compound, revealing insights into luminescence sensitization, which is pivotal for developing new materials for optical and electronic devices (Hua et al., 2012).

Catalytic and Cytotoxic Studies

The versatility of N,N'-bis(3,4-difluorophenyl)-2,6-pyridinedicarboxamide analogs is also evident in their catalytic and cytotoxic potentials. Abdolmaleki and Ghadermazi (2017) synthesized novel pyridinedicarboxamide derivatives, including a polymeric copper(II) complex, and explored their electrochemical behavior, catalytic properties, and cytotoxicity against various cancer cell lines. This highlights the compound's utility in both electrochemistry and as a potential therapeutic agent (Abdolmaleki & Ghadermazi, 2017).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity . It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

2-N,6-N-bis(3,4-difluorophenyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N3O2/c20-12-6-4-10(8-14(12)22)24-18(27)16-2-1-3-17(26-16)19(28)25-11-5-7-13(21)15(23)9-11/h1-9H,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXHXLRHROPJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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